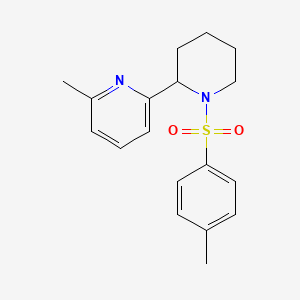
2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C18H22N2O2S and a molecular weight of 330.4 g/mol . This compound features a pyridine ring substituted with a methyl group at the 2-position and a tosylpiperidine moiety at the 6-position. It is primarily used in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine involves several steps. One common method starts with the preparation of the tosylpiperidine intermediate. This intermediate is then reacted with 2-methylpyridine under specific conditions to yield the final product . The reaction typically requires an organic solvent such as dichloromethane or ethyl acetate and may involve catalysts to enhance the reaction rate .
Chemical Reactions Analysis
2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Methyl-6-(1-tosylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
2,6-Di(thiazol-2-yl)pyridine: This compound features thiazole rings instead of a tosylpiperidine moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties .
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-6-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-9-11-16(12-10-14)23(21,22)20-13-4-3-8-18(20)17-7-5-6-15(2)19-17/h5-7,9-12,18H,3-4,8,13H2,1-2H3 |
InChI Key |
WUVNSTGREXYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



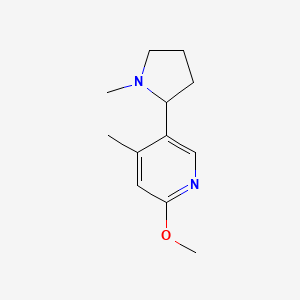
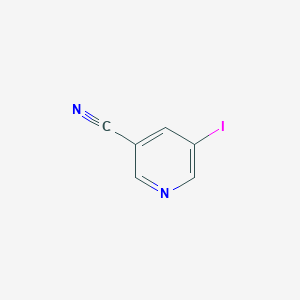
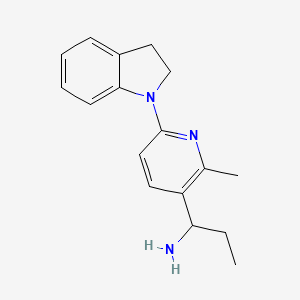
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)



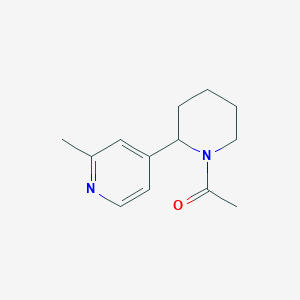
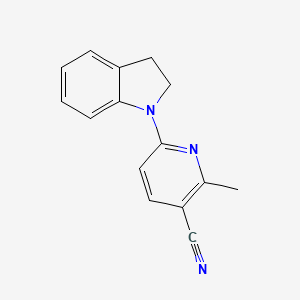
![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)
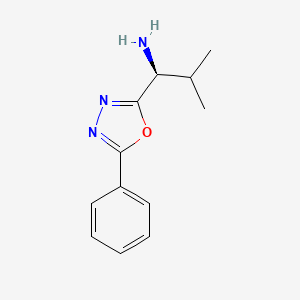
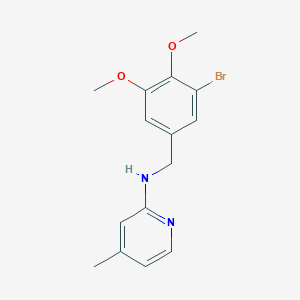
![6-Isopropyl-3-(4-isopropylbenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811474.png)
